molecular formula C14H15NO3 B13698852 3-Mesityl-5-methylisoxazole-4-carboxylic acid

3-Mesityl-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13698852
M. Wt: 245.27 g/mol
InChI Key: ORPONJLGAPDXNR-UHFFFAOYSA-N
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Description

3-Mesityl-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a mesityl group at the 3-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mesityl-5-methylisoxazole-4-carboxylic acid typically involves the cycloaddition of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as using sodium bicarbonate (NaHCO₃) at ambient temperature . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity while minimizing waste and cost.

Chemical Reactions Analysis

Types of Reactions

3-Mesityl-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The mesityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Mesityl-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring and mesityl group contribute to its binding affinity and specificity for certain enzymes and receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Mesityl-5-methylisoxazole-4-carboxylic acid is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, such as 3-Ethyl-5-methylisoxazole-4-carboxylic acid, which has an ethyl group instead of a mesityl group . The mesityl group enhances the compound’s stability and reactivity, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

5-methyl-3-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C14H15NO3/c1-7-5-8(2)11(9(3)6-7)13-12(14(16)17)10(4)18-15-13/h5-6H,1-4H3,(H,16,17)

InChI Key

ORPONJLGAPDXNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NOC(=C2C(=O)O)C)C

Origin of Product

United States

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